Cas no 519-23-3 (Ellipticine)

Ellipticine 化学的及び物理的性質
名前と識別子
-
- 6H-Pyrido[4,3-b]carbazole,5,11-dimethyl-
- 5,11-DIMETHYLPYRIDO[4,3-B]CARBAZOLE
- 5,11-DIMETHYLPYRIDO[4.3:B]CARBAZOLE
- 5,11-DIMETHYL-6H-PYRIDO[4,3-B]CARBAZOLE
- ELLIPTICINE
- 3-b)carbazole,5,11-dimethyl-6h-pyrido(
- icig770
- ELLIPTICINE, FOR FLUORESCENCE
- ELLIPTICINE(RG)
- Elliptisine
- K00071
- NCGC00015411-06
- Ellipticin
- NCGC00015411-08
- ELLIPTICINE [MI]
- MFCD00010524
- BPBio1_000604
- 6H-Pyrido[4,3-b]carbazole, 5,11-dimethyl-
- DTXSID30199855
- NCGC00015411-09
- BSPBio_000548
- E 3380
- BRN 0221300
- NCGC00015411-02
- NCGC00022199-05
- AKOS024457578
- CP 5
- NCGC00261216-01
- NSC-71795
- Q10359556
- CCG-36483
- Prestwick2_000614
- WLN: T D6 B656 FN LMJ C1 J1
- Lopac-E-3380
- Prestwick0_000614
- HMS3261L03
- MLS001076505
- NCGC00015411-03
- elliptecine
- 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
- BCP13208
- NS00032376
- AC-35834
- NCGC00015411-04
- AS-77042
- SPBio_002767
- MLS000736786
- Probes2_000130
- LP00531
- NCI60_040685
- CCG36483; NSC71795
- EX-A2053
- 5,11-dimethyl-2H-pyrido[4,3-b]carbazole
- SCHEMBL138079
- HMS2230H10
- BDBM50004233
- CTSPAMFJBXKSOY-UHFFFAOYSA-N
- HMS1569L10
- 6H-Pyrido(4,3-b)carbazole, 5,11-dimethyl-
- C09154
- ICIG 770
- ellipticine, HCl
- NCGC00015411-05
- NSC 71795
- CHEMBL123
- SMR000058370
- 519-23-3
- TCMDC-125546
- 117VLW7484
- SR-01000003083-2
- NCGC00015411-12
- NCGC00015411-01
- EINECS 208-264-0
- NCGC00022199-03
- Prestwick_194
- 5,3-b]carbazole
- CAS-519-23-3
- NCGC00015411-07
- EU-0100531
- Lopac0_000531
- Prestwick3_000614
- Neuro_000031
- CS-5294
- BRD-K85985071-001-22-3
- SDCCGSBI-0050514.P002
- REGID_for_CID_3213
- Probes1_000152
- MLS000028487
- 5-23-09-00417 (Beilstein Handbook Reference)
- CCRIS 2003
- BRD-K85985071-001-16-5
- NCGC00022199-04
- HMS3371L09
- SR-01000003083-6
- CHEBI:4776
- NCGC00015411-10
- cid_3213
- Tox21_500531
- Opera_ID_1748
- HMS2096L10
- Ellipticine, synthetic
- SR-01000003083
- HY-15753
- BRD-K85985071-001-03-3
- NCGC00015411-19
- NSC71795
- Prestwick1_000614
- UNII-117VLW7484
- FT-0632272
- MLSMR
- Ellipticine?
- DB-052047
- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole; CP 5; NSC 71795
- NCGC00015411-14
- DTXCID90122346
- Ellipticine
-
- MDL: MFCD00010524
- インチ: InChI=1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
- InChIKey: CTSPAMFJBXKSOY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=NC=C2)C2=C(C)C(N3)=C1C4=C3C=CC=C4
計算された属性
- せいみつぶんしりょう: 246.115698g/mol
- ひょうめんでんか: 0
- XLogP3: 4.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 246.115698g/mol
- 単一同位体質量: 246.115698g/mol
- 水素結合トポロジー分子極性表面積: 28.7Ų
- 重原子数: 19
- 複雑さ: 342
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 313 ºC
- ふってん: 379.31°C (rough estimate)
- フラッシュポイント: 227.1°C
- 屈折率: 1.5794 (estimate)
- ようかいど: Insuluble (5.9E-4 g/L) (25 ºC),
- PSA: 28.68000
- LogP: 4.48610
- ようかいせい: 水に溶ける
- マーカー: 13,3581
Ellipticine セキュリティ情報
- 危険物輸送番号:UN 3462 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: S45
- RTECS番号:UU8825000
-
危険物標識:
- どくせい:LD50 in mice (mg/kg): 19.5-22.4 i.v.; 178-204 orally (Rakieten)
- 包装等級:III
- 包装グループ:III
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 危険レベル:6.1(b)
- リスク用語:R25
- 危険レベル:6.1(b)
Ellipticine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ellipticine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A209397-1mg |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |
519-23-3 | 98% | 1mg |
$17.0 | 2025-02-19 | |
Ambeed | A209397-1g |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |
519-23-3 | 98% | 1g |
$2153.0 | 2023-05-20 | |
eNovation Chemicals LLC | D593027-10mg |
Ellipticine |
519-23-3 | 98% | 10mg |
$485 | 2024-05-24 | |
eNovation Chemicals LLC | Y1213799-25mg |
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole |
519-23-3 | 95% | 25mg |
$300 | 2024-07-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-2 mg |
Ellipticine |
519-23-3 | 100.00% | 2mg |
¥336.00 | 2022-02-28 | |
TRC | E505070-2.5mg |
Ellipticine |
519-23-3 | 2.5mg |
$ 52.00 | 2023-09-07 | ||
DC Chemicals | DC8325-100 mg |
Ellipticine |
519-23-3 | >98% | 100mg |
$380.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878676-5mg |
Ellipticine |
519-23-3 | 98% | 5mg |
¥568.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-5 mg |
Ellipticine |
519-23-3 | 100.00% | 5mg |
¥512.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1166-50 mg |
Ellipticine |
519-23-3 | 100.00% | 50mg |
¥2856.00 | 2022-02-28 |
Ellipticine 関連文献
-
1. Chemistry of 6H-pyrido[4,3-b]carbazoles. Part 13. Syntheses of ring-A- and ring-D-substituted ellipticinesMalcolm Sainsbury,Andrew D. Smith,Kuok K. Vong,David I. C. Scopes J. Chem. Soc. Perkin Trans. 1 1988 2945
-
Charlotte M. Miller,Florence O. McCarthy RSC Adv. 2012 2 8883
-
3. Synthesis of functionalized ellipticinium and ellipticine derivatives via electrophilic cyclizationT. Krishna Chaitanya,Rajagopal Nagarajan Org. Biomol. Chem. 2011 9 4662
-
Charlotte M. Miller,Elaine C. O'Sullivan,Ken J. Devine,Florence O. McCarthy Org. Biomol. Chem. 2012 10 7912
-
Anupam Das,Raina Thakur,Anuradha Dagar,Anjan Chakraborty Phys. Chem. Chem. Phys. 2014 16 5368
-
Thangavel Indumathi,Aathi Muthusankar,P. Shanmughavel,K. J. Rajendra Prasad Med. Chem. Commun. 2013 4 450
-
7. Synthesis of 9-aminoellipticine (9-amino-5,11-dimethyl-6H-pyrido[4,3-b]carbazole) and related compoundsMalcolm Sainsbury,Brian Webb J. Chem. Soc. Perkin Trans. 1 1974 1580
-
Chengdan Deng,Yuancui Liu,Mei Xu,Kaiqiang Xie,Sheng Liu Org. Biomol. Chem. 2021 19 1395
-
Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
-
Thangavel Indumathi,Aathi Muthusankar,P. Shanmughavel,K. J. Rajendra Prasad Med. Chem. Commun. 2013 4 450
Ellipticineに関する追加情報
Comprehensive Overview of Ellipticine (CAS No. 519-23-3): Properties, Applications, and Research Insights
Ellipticine (CAS No. 519-23-3) is a naturally occurring alkaloid with a unique polycyclic aromatic structure, first isolated from the leaves of Ochrosia elliptica and related plant species. This compound has garnered significant attention in pharmaceutical and biochemical research due to its intriguing antitumor properties and DNA-intercalating activity. The molecular formula C17H14N2 and planar structure enable Ellipticine to interact with biological targets in ways that are currently being explored for therapeutic applications.
Recent studies highlight Ellipticine's mechanism of action as a dual-function agent: it intercalates into DNA strands while also inhibiting topoisomerase II, a critical enzyme in DNA replication. This dual activity makes it a valuable research tool for cancer studies, particularly in understanding drug resistance mechanisms. Researchers are investigating Ellipticine derivatives to enhance selectivity and reduce potential side effects, addressing one of the most searched questions in medicinal chemistry: "How can natural compounds be modified for better drug efficacy?"
The compound's fluorescence properties have expanded its utility beyond therapeutics. In biomedical imaging, Ellipticine serves as a fluorescent probe for studying DNA-protein interactions, a hot topic in molecular biology circles. Its stable emission spectrum under physiological conditions answers the growing demand for "non-toxic imaging agents for live-cell studies"—a frequently searched phrase in scientific databases.
From a chemical perspective, 519-23-3 exhibits remarkable stability under standard conditions (melting point 311-313°C), making it suitable for various experimental protocols. The synthetic accessibility of Ellipticine analogs has become a focal point in organic chemistry, with recent publications describing novel green synthesis methods—aligning with the trending search term "sustainable approaches to alkaloid production." These advancements address both environmental concerns and the need for cost-effective research materials.
In pharmacological research, Ellipticine's pharmacokinetics present unique challenges and opportunities. Its poor water solubility (a common issue with polycyclic compounds) has led to innovative formulation strategies, including nanoparticle delivery systems—a subject generating substantial interest in pharmaceutical technology forums. Current investigations focus on "improving bioavailability of planar molecules", reflecting another frequently queried topic in drug development circles.
The compound's structure-activity relationship (SAR) continues to be a rich area of study, with computational chemists employing molecular docking simulations to predict interactions with novel biological targets. This approach resonates with the increasing search trend for "in silico methods for drug discovery". Recent QSAR studies on Ellipticine derivatives have provided valuable insights into optimizing therapeutic indices while minimizing off-target effects.
Environmental scientists have also examined Ellipticine's ecological impact, particularly its biodegradation pathways in soil ecosystems. These studies respond to growing public interest in "fate of pharmaceutical compounds in the environment"—a hot-button issue in environmental chemistry. The compound's moderate persistence and identifiable metabolites make it a useful model for understanding the environmental behavior of nitrogen-containing heterocycles.
Analytical chemists have developed sophisticated methods for Ellipticine quantification in complex matrices, employing techniques from HPLC-MS to capillary electrophoresis. These advancements address the persistent challenge of "detecting trace alkaloids in biological samples"—a common search query in analytical method development. The establishment of robust analytical protocols has significantly advanced pharmacokinetic studies of this compound class.
In the realm of chemical biology, Ellipticine serves as a prototype for understanding how planar molecules interact with nucleic acid structures. Its ability to induce specific DNA conformational changes has made it instrumental in studies of "small molecule-nucleic acid recognition"—a trending topic in structural biology research. Recent cryo-EM studies have revealed unprecedented details of these interactions at near-atomic resolution.
The scientific community continues to explore Ellipticine's potential beyond its established applications. Emerging research suggests possible utility in neurodegenerative disease models, particularly in modulating protein aggregation—a connection that aligns with the highly searched term "natural compounds for neuroprotection." While these investigations remain preliminary, they demonstrate the compound's versatility as a research tool across multiple disciplines.
From a regulatory standpoint, 519-23-3 remains an important reference compound for quality control in natural product chemistry. Its well-characterized spectral properties (including distinct UV-Vis absorption maxima at 285 and 430 nm) make it valuable for analytical method validation, addressing the critical need for "certified reference materials in phytochemical analysis"—a frequent requirement in quality assurance protocols.
Ongoing research into Ellipticine's biosynthesis in plant systems has uncovered fascinating enzymatic pathways, contributing to the growing field of plant metabolic engineering. These studies intersect with popular searches for "sustainable production of medicinal alkaloids", as scientists seek to harness biological systems for efficient compound production. Recent breakthroughs in heterologous expression systems have brought this goal closer to reality.
In summary, Ellipticine (CAS No. 519-23-3) represents a multifaceted compound of enduring scientific interest. Its unique chemical properties, diverse biological activities, and adaptability to modern research techniques ensure its continued relevance across multiple disciplines. As investigation into its mechanisms and applications progresses, this natural product continues to provide valuable insights at the intersection of chemistry, biology, and medicine—answering many of the pressing questions researchers are actively searching for in these dynamic fields.
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